Ethyl 7-(4-chlorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 7-(4-chlorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrolo[1,2-c]pyrimidine core, which is a fused bicyclic system, and is substituted with various functional groups, including a chlorobenzoyl and a fluorophenyl group.
Preparation Methods
The synthesis of Ethyl 7-(4-chlorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactionsCommon reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
Ethyl 7-(4-chlorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
Ethyl 7-(4-chlorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Ethyl 7-(4-chlorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl 7-(4-chlorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds also feature a fused bicyclic system and are known for their wide range of applications in medicinal chemistry.
Pyrrolo[1,2-a]indoles: These compounds are structurally similar and have diverse pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
302912-55-6 |
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Molecular Formula |
C23H16ClFN2O3 |
Molecular Weight |
422.8 g/mol |
IUPAC Name |
ethyl 7-(4-chlorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H16ClFN2O3/c1-2-30-23(29)18-11-21(22(28)15-3-7-16(24)8-4-15)27-13-26-19(12-20(18)27)14-5-9-17(25)10-6-14/h3-13H,2H2,1H3 |
InChI Key |
YVHXOPBGODRCRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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